3-(4-fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
3-(4-Fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core substituted with a 4-fluorophenyl group at position 3 and a 3-(trifluoromethyl)benzenesulfonyl moiety at position 6. This structure combines electron-withdrawing (fluorine, trifluoromethyl) and sulfonyl groups, which are known to enhance metabolic stability and binding affinity in pharmacological contexts .
Properties
IUPAC Name |
3-(4-fluorophenyl)-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4N3O3S/c21-15-6-4-13(5-7-15)17-18(28)26-19(25-17)8-10-27(11-9-19)31(29,30)16-3-1-2-14(12-16)20(22,23)24/h1-7,12H,8-11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZLHZNPBCCSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of robust purification techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with fluorinated groups.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups can enhance binding affinity and selectivity, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the compound’s specific application.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Structural Modifications and Pharmacological Implications
- Fluorine vs. Chlorine Substituents :
The target compound’s 4-fluorophenyl group offers lower steric hindrance and higher electronegativity compared to the 4-chlorophenyl group in Analog 1. Fluorine’s smaller atomic radius may improve target selectivity, while chlorine’s larger size could enhance hydrophobic interactions . - Trifluoromethyl vs. Methyl Groups :
The 3-(trifluoromethyl)benzenesulfonyl group in the target compound provides stronger electron-withdrawing effects than the 3,4-dimethylbenzenesulfonyl group in Analog 2. This likely increases resistance to oxidative metabolism, extending plasma half-life . - Spiro Core Variations :
Analog 4 replaces the triazaspiro core with a 1-azaspiro system and introduces a hydroxyl group, enabling hydrogen bonding with biological targets. Its biphenyl moiety suggests applications in oncology via kinase inhibition .
Physicochemical Properties
Biological Activity
The compound 3-(4-fluorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , and it features a complex spirocyclic structure that contributes to its unique biological properties. The presence of fluorine substituents and a sulfonyl group enhances its lipophilicity and reactivity, which are critical for biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . In vitro tests demonstrated significant activity against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentration (MIC) values were determined, showing that the compound exhibits potent antibacterial effects comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 4.88 |
| B. mycoides | 5.00 |
| Candida albicans | 6.00 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.
Anticancer Activity
The anticancer potential of the compound was evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The half-maximal inhibitory concentration (IC50) values indicate its effectiveness in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 µM) |
|---|---|---|
| A549 | 22.4 | 52.1 |
| HCT116 | 17.8 | 52.1 |
| HePG2 | 12.4 | 52.1 |
These results illustrate that the compound not only inhibits cell growth but does so more effectively than Doxorubicin, a commonly used chemotherapeutic agent.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Key Enzymes : The sulfonyl group enhances binding affinity to target proteins involved in cell division and metabolism.
- Gene Expression Modulation : Treatment with the compound resulted in down-regulation of several oncogenes such as EGFR and KRAS, which are crucial for tumor growth and survival.
- Molecular Docking Studies : Computational analyses indicated strong interactions with proteins like enoyl reductase in bacteria and human SOS1, suggesting a dual mechanism targeting both microbial and cancerous cells.
Case Studies
A recent study explored the effects of this compound on cancer cell lines using qRT-PCR to analyze gene expression changes post-treatment. The results indicated significant down-regulation of tumor-promoting genes and up-regulation of pro-apoptotic factors.
Example Case Study
- Study Title : "Impact of Novel Triazaspiro Compounds on Cancer Cell Viability"
- Findings : Compound treatment led to a reduction in cell viability by inducing apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
